(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride
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Overview
Description
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride is an organic compound that belongs to the class of acyl chlorides It features a pyrazole ring substituted with a methyl group and an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid+SOCl2→(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Addition Reactions: Reagents such as hydrogen halides (HX) and halogens (X2) can add across the double bond under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate polymerization reactions.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Formed through addition reactions with halogens.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the preparation of polymers and copolymers with specific properties for use in coatings, adhesives, and other materials.
Biological Research: Investigated for its potential biological activities and as a building block for bioactive molecules.
Medicinal Chemistry: Explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the acyl chloride group reacts with nucleophiles to form new covalent bonds. The double bond in the acryloyl moiety can participate in addition reactions, leading to the formation of new products. The compound’s reactivity is influenced by the electron-withdrawing nature of the acyl chloride group and the electron-donating effect of the methyl-substituted pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: The precursor to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride, featuring a carboxylic acid group instead of an acyl chloride group.
(E)-4-((1-methyl-1H-pyrazol-4-yl)diazenyl)phenol: A compound with a similar pyrazole ring structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a reactive acyl chloride group and a conjugated double bond, making it a versatile intermediate in organic synthesis. Its reactivity and potential for polymerization distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-10-5-6(4-9-10)2-3-7(8)11/h2-5H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLZEJLVQCJCRJ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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